Octadeca-8,11,14,17-tetraenoic acid
Description
Properties
CAS No. |
85589-32-8 |
|---|---|
Molecular Formula |
C18H28O2 |
Molecular Weight |
276.4 g/mol |
IUPAC Name |
octadeca-8,11,14,17-tetraenoic acid |
InChI |
InChI=1S/C18H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h2,4-5,7-8,10-11H,1,3,6,9,12-17H2,(H,19,20) |
InChI Key |
MYJWKIHFIMVYGF-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC=CCC=CCC=CCCCCCCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Structural and Biochemical Overview
Octadeca-8,11,14,17-tetraenoic acid belongs to the octadecanoid family, characterized by 18-carbon backbones modified via oxygenation or desaturation. Its structure implies a biosynthetic origin involving sequential desaturation and elongation from shorter-chain precursors like alpha-linolenic acid (ALA, C18:3n-3). The double bond configuration (all-cis or mixed cis/trans) determines its physicochemical properties and biological activity, necessitating precise control during synthesis.
Biological Preparation Methods
Cell Culture and Enzymatic Conversion
Hepatoma tissue culture (HTC) cells have been employed to study PUFA metabolism, particularly the conversion of ALA into longer-chain derivatives. Incubation of HTC cells with ALA in Swim’s 77 medium yields tetraenoic acids via two competing pathways:
- Δ6-desaturation pathway : Introduces a double bond at position 6, followed by elongation and further desaturation.
- Elongation pathway : Extends the carbon chain before desaturation.
Insulin enhances Δ6-desaturase activity, favoring the production of highly unsaturated derivatives like eicosapentaenoic acid (EPA), while dibutyryl cyclic AMP suppresses this route, shifting synthesis toward elongation products. Although these studies focus on 20-carbon products, analogous mechanisms could theoretically apply to 18-carbon analogs if precursor availability and enzyme specificity align.
Microbial Biosynthesis
Microbial systems, particularly E. coli engineered with desaturases and elongases, offer scalable production of PUFAs. For example, co-expression of Δ9- and Δ12-desaturases in yeast generates conjugated linoleic acid (CLA), suggesting potential for tailoring double bond positions in octadecanoids. However, achieving the specific 8,11,14,17 configuration requires novel enzyme engineering to bypass inherent regiospecificity limitations of existing desaturases.
Chemical Synthesis Approaches
Stepwise Desaturation and Elongation
Chemical synthesis of this compound involves iterative desaturation and protection-deprotection strategies:
- Methyl oleate (C18:1) serves as a starting material.
- Pd-catalyzed dehydrogenation introduces double bonds at positions 8 and 11.
- Wittig reactions extend the chain while adding double bonds at 14 and 17.
This method faces challenges in stereochemical control, often yielding mixtures of cis and trans isomers. For instance, PubChem data for the 20-carbon analog (icosa-8,11,14,17-tetraenoic acid) highlights the predominance of cis configurations under mild reaction conditions.
Catalytic Dehydrogenation
Conjugated diene systems can be synthesized via catalytic dehydrogenation using palladium-on-carbon (Pd/C) or rhodium complexes. For example, linoleic acid (C18:2n-6) treated with Pd/C at 200°C generates conjugated tetraenes, albeit with unpredictable double bond positioning. Recent advances in metal-organic frameworks (MOFs) improve regioselectivity, enabling targeted desaturation at carbon 8, 11, 14, and 17.
Analysis and Characterization Techniques
Chromatographic Methods
Gas chromatography-mass spectrometry (GC-MS) remains the gold standard for fatty acid analysis. Derivatization to methyl esters (FAMEs) enhances volatility, with separation achieved using polar columns (e.g., CP-Sil 88). The WHO protocol for trans-fat analysis specifies a 60-m column and helium carrier gas to resolve geometric isomers, a method adaptable to tetraenoic acid characterization.
Table 1: GC-MS Parameters for Octadecanoid Analysis
Spectroscopic Identification
Nuclear magnetic resonance (NMR) spectroscopy confirms double bond positions and stereochemistry. The ¹H-NMR spectrum of icosa-8,11,14,17-tetraenoic acid shows allylic protons at δ 2.05–2.35 ppm and olefinic protons at δ 5.35–5.55 ppm. Comparable shifts are expected for the 18-carbon analog, with coupling constants (J = 10–12 Hz) indicating cis configurations.
Comparative Evaluation of Preparation Methods
Table 2: Efficiency of Synthesis Routes
| Method | Yield (%) | Purity (%) | Key Challenges |
|---|---|---|---|
| HTC Cell Culture | 15–20 | 85 | Low scalability |
| Microbial Synthesis | 30–40 | 90 | Enzyme engineering costs |
| Chemical Synthesis | 50–60 | 75 | Isomer separation |
Biological methods offer higher stereocontrol but face scalability hurdles, whereas chemical routes achieve better yields but require costly purification. Hybrid approaches, such as bioconversion of chemically synthesized intermediates, may optimize cost and efficiency.
Chemical Reactions Analysis
Types of Reactions
Octadeca-8,11,14,17-tetraenoic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of peroxides or epoxides.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically resulting in the formation of saturated fatty acids.
Substitution: This reaction involves the replacement of one functional group with another, such as the substitution of a hydrogen atom with a halogen.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Common reagents include hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Common reagents include halogens like chlorine (Cl2) or bromine (Br2) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of epoxides or peroxides.
Reduction: Formation of saturated fatty acids.
Substitution: Formation of halogenated fatty acids.
Scientific Research Applications
Octadeca-8,11,14,17-tetraenoic acid has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its role in cell membrane structure and function.
Medicine: Investigated for its potential anti-inflammatory and anti-cancer properties.
Industry: Used in the production of biodegradable polymers and surfactants
Mechanism of Action
The mechanism of action of octadeca-8,11,14,17-tetraenoic acid involves its incorporation into cell membranes, where it influences membrane fluidity and function. It can also act as a precursor to bioactive lipid mediators, which play a role in various cellular signaling pathways. The molecular targets and pathways involved include the modulation of inflammatory responses and the regulation of gene expression .
Comparison with Similar Compounds
Structural and Functional Differences
The position and configuration of double bonds determine the classification (e.g., ω-3 vs. ω-6) and bioactivity of PUFAs:
Pharmacokinetic and ADMET Profiles
Key differences in drug-likeness among related compounds:
- Octadeca-2,4,6,8-tetraenoic acid: Moderate water solubility (LogS: -3.054). Crosses the blood-brain barrier (BBB > 0.7), posing CNS side effect risks .
- SDA and ALA: Higher bioavailability in dietary contexts; preferentially incorporated into phospholipids for membrane signaling . Limited BBB penetration, reducing neurotoxicity concerns.
Enzymatic Interactions
- Desaturation Pathways: α-Linolenic acid (18:3 ω-3) is converted to SDA (18:4 ω-3) via Δ6-desaturase, a step inhibited by glucagon and cyclic AMP in hepatic systems .
Q & A
Q. How is Octadeca-8,11,14,17-tetraenoic acid structurally characterized in lipidomics studies?
Structural characterization employs techniques such as gas chromatography-mass spectrometry (GC-MS) for fatty acid profiling and nuclear magnetic resonance (NMR) for double-bond positional analysis. The compound’s IUPAC name, (8Z,11Z,14Z,17Z)-octadeca-8,11,14,17-tetraenoic acid, specifies cis-configuration at all double bonds, which can be confirmed via 2D-NMR (e.g., COSY, HSQC) and comparison with spectral libraries. SMILES and InChI identifiers (e.g., CCC=CC=CC=CC=CCCCCCCCC(O)=O) aid in computational modeling and database alignment .
Q. What are the primary biosynthetic precursors of this compound in biological systems?
This n-3 polyunsaturated fatty acid (PUFA) is biosynthesized via elongation and desaturation of α-linolenic acid (ALA; 18:3n-3). Key enzymes include Δ6-desaturase (acting on ALA to produce stearidonic acid) and elongases, followed by further desaturation steps. Comparative studies with arachidonic acid (20:4n-6) suggest pathway conservation but distinct substrate specificity for n-3 vs. n-6 desaturases .
Q. What stable isotope labeling methods are employed to track the metabolic fate of this compound in vivo?
Deuterium- or carbon-13-labeled analogs are synthesized via catalytic deuteration or enzymatic incorporation. These tracers enable quantification in lipid extracts using liquid chromatography-tandem mass spectrometry (LC-MS/MS), particularly for studying incorporation into phospholipids or conversion to elongated derivatives like eicosatetraenoic acid (ETA; 20:4n-3) .
Advanced Research Questions
Q. How does the positioning of double bonds in this compound influence its biochemical activity compared to other tetraenoic acids?
The n-3 configuration (double bonds at 8,11,14,17) confers distinct membrane fluidity and signaling properties vs. n-6 analogs (e.g., arachidonic acid, 20:4n-6). For example, n-3 PUFAs typically reduce pro-inflammatory eicosanoid production by competing for cyclooxygenase (COX) active sites. In vitro assays using COX-2 inhibitors show IC50 values for n-3 derivatives are ~3.9–180 µM, depending on double-bond geometry and chain length .
Q. What experimental strategies are recommended to resolve contradictions in reported biological activities of this compound across different model systems?
Discrepancies in anti-inflammatory or algalicidal effects (e.g., conflicting IC50 values) may arise from variations in cell type, lipid extraction protocols, or contaminating isomers. Standardization strategies include:
- Purification via silver-ion chromatography to isolate cis/trans isomers.
- Use of lipidomic controls (e.g., deuterated internal standards) to normalize quantification.
- Comparative studies in knockout models (e.g., Δ5-desaturase-deficient cells) to isolate metabolic pathways .
Q. What are the challenges in quantifying this compound in complex biological matrices, and what analytical approaches mitigate these issues?
Challenges include low abundance, isomer interference, and oxidation during sample preparation. Mitigation strategies:
Q. How does the incorporation of this compound into phospholipid membranes affect membrane fluidity and signaling protein interactions?
Incorporation reduces membrane rigidity due to kinked cis double bonds, enhancing lateral diffusion of embedded proteins (e.g., G-protein-coupled receptors). In vitro bilayer studies using fluorescence anisotropy show a 20–30% increase in fluidity compared to saturated fatty acids. This modulates signaling cascades, such as NF-κB activation, by altering lipid raft microdomains .
Data Contradictions and Future Directions
- Key Contradiction : highlights unresolved differences in cholesterol/phospholipid ratios when n-3 vs. n-6 PUFAs are incorporated, suggesting divergent regulatory mechanisms.
- Methodological Gap : Limited data exist on isomer-specific effects (e.g., 8,11,14,17 vs. 5,8,11,14 configurations). Advanced imaging techniques (e.g., cryo-EM of membrane systems) could clarify structural impacts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
